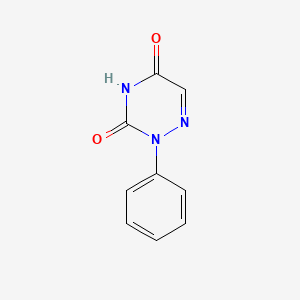

2-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione

Description

Properties

CAS No. |

4315-66-6 |

|---|---|

Molecular Formula |

C9H7N3O2 |

Molecular Weight |

189.17 g/mol |

IUPAC Name |

2-phenyl-1,2,4-triazine-3,5-dione |

InChI |

InChI=1S/C9H7N3O2/c13-8-6-10-12(9(14)11-8)7-4-2-1-3-5-7/h1-6H,(H,11,13,14) |

InChI Key |

XGPCOQNUQVZURR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C(=O)NC(=O)C=N2 |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)NC(=O)C=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 1,2,4-Triazine-3,5(2H,4H)-dione

Pharmacological and Metabolic Comparisons

Anticancer Activity

This compound derivatives outperform other triazine-based compounds in eEF2K degradation. For example, compound 19 reduces TNBC cell viability at nanomolar concentrations, while kojic acid-based inhibitors (e.g., 7) lack comparable potency due to the absence of a triazine nitrogen atom critical for hydrogen bonding . In contrast, 6-hydroxy derivatives (e.g., 11h) are optimized for DAAO inhibition rather than anticancer activity, highlighting scaffold-dependent target specificity .

Metabolic Stability

The 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold demonstrates resistance to O-glucuronidation, a metabolic liability observed in kojic acid derivatives. This property enhances the bioavailability of compounds like 11h , which achieves sustained plasma D-serine elevation in mice . Conversely, 2-phenyl derivatives prioritize proteasome-mediated degradation over metabolic stability, necessitating further pharmacokinetic optimization .

Structure-Activity Relationships (SAR)

- 2-Position Substitution : Arylalkyl groups (e.g., naphthalenylmethyl in 11h ) enhance DAAO inhibition by occupying sterically tolerant active-site pockets . Branched substituents (e.g., methyl in 19e ) reduce potency due to steric hindrance .

- 6-Position Functionalization : Hydroxy groups (as in DAAO inhibitors) improve metabolic resistance, while bromine or methyl groups (e.g., 13a ) facilitate nucleophilic substitution reactions in synthesis .

Key Research Findings

Q & A

Q. How can substituent electronic effects predict synthetic yields?

- Methodological Answer : Hammett σ values correlate with yields:

- Electron-donating groups (EDGs) : Stabilize transition states, improving yields.

- Electron-withdrawing groups (EWGs) : Reduce yields via destabilization (e.g., CN: ~50% yield vs. Cl: ~85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.